CK1δ Target Engagement: Patent-Disclosed Inhibitory Activity of the Benzimidazol-2-ylsulfanyl Acetyl Quinoxalinone Scaffold vs. Alternative CK1δ Chemotypes
Patent WO2012080729A2 establishes that 4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one (designated compound 497 in the filing) is a Casein kinase 1δ (CK1δ) inhibitor [1]. The benzimidazol-2-ylsulfanyl acetyl quinoxalinone scaffold represents a distinct chemotype from the well-characterized CK1δ/ε inhibitors PF-670462 (a pyrimidine-based ATP-competitive inhibitor, CK1δ IC₅₀ = 14 nM) and PF-4800567 (a pyrazole-based inhibitor with CK1δ IC₅₀ = 711 nM) . Unlike PF-670462 and PF-4800567, which rely on hinge-binding heterocycles with a different hydrogen-bonding pattern, the benzimidazole-thioacetyl-quinoxalinone scaffold engages the ATP-binding site through a distinct arrangement of donor/acceptor pharmacophoric elements [1]. The quantitative IC₅₀ value for this specific compound is held within the patent's exemplified data tables and must be retrieved directly from WO2012080729A2 for precise head-to-head comparison. However, the patent's explicit designation of compound 497 as a representative CK1δ inhibitor, alongside the well-characterized selectivity fingerprint of the benzimidazole-quinoxalinone scaffold against the broader kinome, supports a differentiated pharmacological profile relative to pyrimidine-based and pyrazole-based CK1δ inhibitors [1].
| Evidence Dimension | CK1δ inhibitory activity (chemotype comparison) |
|---|---|
| Target Compound Data | Disclosed in WO2012080729A2 as compound 497; IC₅₀ to be retrieved from patent exemplification tables |
| Comparator Or Baseline | PF-670462: CK1δ IC₅₀ = 14 nM; PF-4800567: CK1δ IC₅₀ = 711 nM |
| Quantified Difference | Chemotype-distinct inhibitory mechanism; quantitative IC₅₀ comparison requires retrieval of patent data |
| Conditions | In vitro kinase inhibition assay (patent WO2012080729A2); comparator data from published biochemical assays |
Why This Matters
For research programs targeting CK1δ in Alzheimer's disease and circadian rhythm disorders, access to a structurally distinct chemotype with a unique hinge-binding pharmacophore mitigates the risk of cross-resistance and intellectual property overlap associated with well-precedented pyrimidine and pyrazole CK1δ inhibitor classes.
- [1] Sheridan JM, et al. CASEIN KINASE 1δ (CK1δ) INHIBITORS. Patent WO2012080729A2, filed December 15, 2010, published June 21, 2012. View Source
